molecular formula C19H17Br2P B085707 (Bromomethyl)triphenylphosphonium bromide CAS No. 1034-49-7

(Bromomethyl)triphenylphosphonium bromide

Cat. No. B085707
CAS RN: 1034-49-7
M. Wt: 436.1 g/mol
InChI Key: YFTMLUSIDVFTKU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of (Bromomethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with bromine-containing compounds. Vogt et al. (1996) described the preparation of this compound by reacting triphenylphosphine with p-bromobenzylbromide, highlighting its straightforward synthesis from readily available materials (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

The molecular structure of (Bromomethyl)triphenylphosphonium bromide has been determined through crystallographic studies. It exists in various crystalline forms depending on the specific synthesis conditions and the presence of additional bromine molecules. The structure is characterized by the presence of Br- anions and triphenylphosphonium cations, with some weak interactions between the bromine atoms and other elements in the compound, showcasing its slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

(Bromomethyl)triphenylphosphonium bromide undergoes various chemical reactions, including its use as a brominating agent for double bonds and phenolic rings. Nokhbeh et al. (2020) discussed its application in the synthesis of 1,3-propanediylbis(triphenylphosphonium) dibromide I and monotribromide II, highlighting its role in facilitating bromination reactions with good to excellent yield (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2020).

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • Used in the synthesis of triphenylphosphinehalomethylenes and dihalomethylenes, contributing to the understanding of phosphinemethylene chemistry (Seyferth et al., 1966).
    • Utilized in the photoredox-catalyzed bromodifluoromethylation of alkenes, serving as a precursor for the CF2H radical (Lin et al., 2016).
    • Involved in the synthesis of 5'-nor and 5',6'-seco derivatives of vinblastine-type alkaloids, indicating potential applications in antitumor compounds (Mangeney et al., 1979).
  • Chemical Modification and Catalysis :

    • Application in the chemical modification of poly(methyl methacrylate) resin-bound triphenyl-phosphonium bromide for halogen-carrier in bromination reactions (Hassanein et al., 1989).
    • Utilized in Suzuki–Kumada coupling of bromoaroylmethylidenephosphoranes, indicating its role in facilitating Wittig olefination reactions (Thiemann et al., 1999).
  • Radioactive Waste Management :

    • Tetraphenylphosphonium bromide (TPPB), a related compound, has been used in radioactive waste streams to remove technetium. Its degradation products were studied to ensure they do not negatively impact waste repository performance (Aldridge et al., 2007).
  • Medical Research and Drug Synthesis :

    • Synthesized from triphenylphosphine and 5-bromovaleric acid, used in the synthesis of stereo-selective drugs (Li Fang-shi, 2008).
    • Involved in the synthesis of antitumor phosphonium salts, indicating its potential in cancer therapy (Dubois et al., 1978).
  • Materials Science :

    • Formation of a sheet-like hydrogel from vesicles in a study exploring smart materials and biochemistry applications (Li et al., 2013).
  • NMR Spectroscopy in Biological Systems :

    • Synthesis and characterization of aminophosphonates for mitochondrial pH determination, highlighting its use in (31)P NMR spectroscopy (Culcasi et al., 2013).

Safety And Hazards

(Bromomethyl)triphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for (Bromomethyl)triphenylphosphonium bromide are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in the development of new insecticides, anticancer drugs, and other chemical products .

properties

IUPAC Name

bromomethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMLUSIDVFTKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908358
Record name (Bromomethyl)(triphenyl)phosphanium bromide
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Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)triphenylphosphonium bromide

CAS RN

1034-49-7
Record name Phosphonium, (bromomethyl)triphenyl-, bromide (1:1)
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Record name 1034-49-7
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Record name (Bromomethyl)(triphenyl)phosphanium bromide
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Record name (bromomethyl)triphenylphosphonium bromide
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 215.0 grams (0.82 mole) of triphenylphosphine and 115 mL (1.64 moles) of dibromomethane in 600 mL of toluene was heated at reflux for about eight hours. After this time a solid was collected by filtration. The filtrate was again heated to reflux where it stirred for an additional eight hours. The mixture was cooled and additional solid was collected by filtration. The two solids were combined, yielding about 280 grams of bromomethyl triphenylphosphonium bromide.
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Synthesis routes and methods II

Procedure details

A mixture of hydroxymethyl)triphenylphosphonium bromide and phosphorus tribromide in benzene is heated at reflux for 23 h with stirring. After this time the solution is dark orange and an orange solid is present. The mixture is cooled to 25° C. and methanol is added. The solvent was removed at reduced pressure and the residue treated with water to extract the phosphonium salt. The aqueous extracts were saturated with solid potassium bromide and extracted with chloroform. The phosphonium salts are crystallized from hot chloroform by addition of ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
138
Citations
DJ Daigle, LH Chance, GL Drake - Journal of Chemical & …, 1968 - ACS Publications
… , the only product obtained was bis (chloromethyl) phosphorylmethyltriphenylphosphonium bromide (V) and not the expected product, a bromomethyltriphenylphosphonium bromide. …
Number of citations: 0 pubs.acs.org
N McKelvie - 1961 - search.proquest.com
… reaction between triphenylphosphine and excess methylene bromide had the characteristics of a slow nucleophilic displacement, and both bromomethyltriphenylphosphonium bromide …
Number of citations: 0 search.proquest.com
NJ Lawrence, F Muhammad - Tetrahedron, 1998 - Elsevier
Stilbene may be synthesised with Z-selectivity from (α-bromobenzyl)benzyldiphenylphosphonium bromide by the action of amine bases. A series of stilbenes was synthesised by the …
Number of citations: 19 www.sciencedirect.com
D Seyferth, JK Heeren, G Singh, SO Grim… - Journal of …, 1966 - Elsevier
The action of phenyllithium on (bromomethyl)triphenylphosphonium bromide results in a nearly equimolar mixture of triphenylphosphinebromomethylene (formal H ÷ abstraction) and …
Number of citations: 119 www.sciencedirect.com
KL ERICKSON - 1965 - search.proquest.com
… employed in an effort to -Attain maximum yields of bromomethylene cycloalkanes from the reaction of cyclic ketones with ylid derived from bromomethyl triphenylphosphonium bromide. …
Number of citations: 2 search.proquest.com
AE Pasqua, JJ Crawford, DL Long… - The Journal of Organic …, 2012 - ACS Publications
Enamides, dienamides, and enynamides are important building blocks in synthetic, biological, and medicinal chemistry as well as materials science. Despite the extensive breath of …
Number of citations: 21 pubs.acs.org
ST Gaballah, TL Netzel - Heterocyclic Communications, 2005 - degruyter.com
This paper describes the synthesis of 5-(2-(pyren-l-yl-ethylenyl)-2,-deoxyuridine (PEdU) based on complete, selective reduction of the ethynyl linker in 5-(2-(pyren-l-yl-ethynyl)-2'-…
Number of citations: 5 www.degruyter.com
MC Walkey, LT Byrne, MJ Piggott, PJ Low… - Dalton …, 2015 - pubs.rsc.org
The inclusion of a ligated ruthenium moiety to ethynyl spiropyran, 5′-ethynyl-1′,3′,3′-trimethyl-6-nitrospiro[chromene-2,2′-indoline], has been shown to increase the lifetime of the …
Number of citations: 22 pubs.rsc.org
A Nahlé, I Abu-Abdoun, I Abdel-Rahman - Environ. Sci, 2016 - jmaterenvironsci.com
… 2.00 grams (0.021mol) 1-vinylimidazole (1), and 10.00 grams bromomethyl-triphenylphosphonium bromide (0.023 mol) (2), in 100 mL acetone were refluxed for two hours. After cooling …
Number of citations: 4 www.jmaterenvironsci.com
AL Winkler, M Koenig, A Welle, V Trouillet… - …, 2017 - ACS Publications
… Bromomethyl triphenylphosphonium bromide was obtained as a white solid (27.3 g, 62.6 … equipped with a dropping funnel, bromomethyl triphenylphosphonium bromide (5.00 g, 11.5 …
Number of citations: 10 pubs.acs.org

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